molecular formula C20H24ClN3O5S B11444138 Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate

Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate

Cat. No.: B11444138
M. Wt: 453.9 g/mol
InChI Key: FLUPRFCAFQHDNY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and appropriate electrophiles.

    Final Coupling: The final step involves coupling the oxazole and piperazine derivatives under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfinyl group.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.

    Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, an oxazole ring, and a chlorophenyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C20H24ClN3O5S

Molecular Weight

453.9 g/mol

IUPAC Name

ethyl 4-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H24ClN3O5S/c1-3-28-20(26)24-10-8-23(9-11-24)18(25)13-30(27)12-17-14(2)29-19(22-17)15-4-6-16(21)7-5-15/h4-7H,3,8-13H2,1-2H3

InChI Key

FLUPRFCAFQHDNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CS(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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